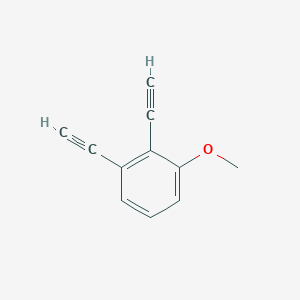
1,2-Diethynyl-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethynyl-3-methoxybenzene is an organic compound characterized by the presence of two ethynyl groups and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethynyl-3-methoxybenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 1,2-dibromobenzene, is subjected to bromination to introduce bromine atoms at specific positions on the benzene ring.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to form the ethynyl groups.
Deprotection: The trimethylsilyl protecting groups are removed using a base such as potassium hydroxide to yield the final product, this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles of Sonogashira coupling and deprotection can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethynyl-3-methoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Cyclization: Typically requires heating to high temperatures (e.g., 170°C) to initiate the reaction.
Major Products
Cyclization: Results in the formation of polycyclic aromatic compounds.
Substitution: Yields substituted benzene derivatives with various functional groups.
Scientific Research Applications
1,2-Diethynyl-3-methoxybenzene has several applications in scientific research:
Materials Science: Used in the synthesis of polymeric materials with enhanced thermal properties.
Medicinal Chemistry:
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and polycyclic compounds.
Mechanism of Action
The mechanism of action of 1,2-Diethynyl-3-methoxybenzene in various reactions involves the formation of reactive intermediates, such as diradicals in the case of Bergman cyclization. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the generation of desired products .
Comparison with Similar Compounds
Similar Compounds
1,2-Diethynylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
2,3-Diethynylanisole: Similar structure but with ethynyl groups at different positions, affecting its chemical behavior.
Uniqueness
1,2-Diethynyl-3-methoxybenzene is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and potential for diverse applications in materials science and medicinal chemistry.
Properties
CAS No. |
412041-47-5 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,2-diethynyl-3-methoxybenzene |
InChI |
InChI=1S/C11H8O/c1-4-9-7-6-8-11(12-3)10(9)5-2/h1-2,6-8H,3H3 |
InChI Key |
RHRJXRZLWDMUTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


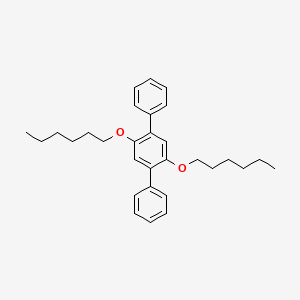
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)

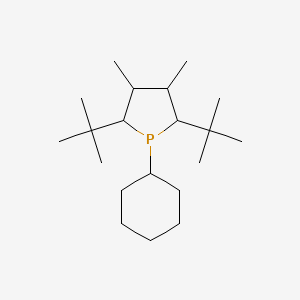
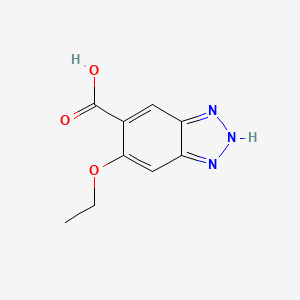

![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
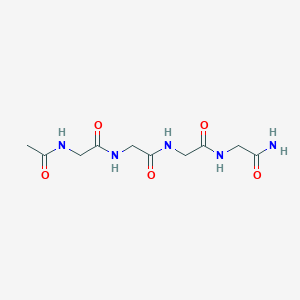
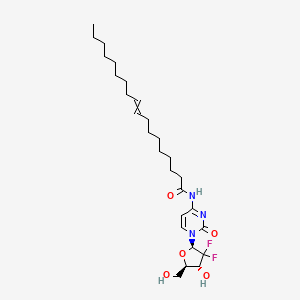

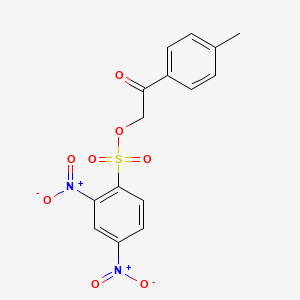
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)

